

TFAX 594, SE: A Technical Guide for Advanced Cell Biology Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of TFAX 594, SE, a red fluorescent dye, in the realm of cell biology. TFAX 594, SE is an amine-reactive succinimidyl ester that provides a robust tool for labeling proteins and cells, enabling detailed investigation of cellular processes. Its bright and photostable fluorescence makes it particularly well-suited for a range of applications from flow cytometry to advanced microscopy techniques.

Core Principles and Advantages

TFAX 594, SE is a member of the TFAX dye family, characterized by its bright and photostable red fluorescence. The succinimidyl ester (SE) moiety of the dye readily reacts with primary amines on proteins and other biomolecules to form stable covalent amide bonds. This property allows for the straightforward and efficient labeling of antibodies, other proteins, and the surfaces of cells for a variety of cell biology applications.

A significant advantage of TFAX 594, SE is its insensitivity to pH in the range of 4 to 10, ensuring consistent fluorescence in diverse experimental conditions.[1][2] This dye is suitable for use in demanding applications such as flow cytometry, 2-photon excitation microscopy, and super-resolution microscopy techniques like dSTORM.[1]

Quantitative Data Presentation



For ease of comparison, the key spectral and photophysical properties of TFAX 594, SE are summarized below.

Property	Value	Reference
Excitation Maximum (λex)	~590 nm	[1]
Emission Maximum (λem)	~660 nm	[1]
Extinction Coefficient (ε)	92,000 M ⁻¹ cm ⁻¹	
Quantum Yield (Φ)	0.66	_
Recommended pH range	4 - 10	

Experimental Protocols

Detailed methodologies for key applications of TFAX 594, SE are provided below. These protocols are intended as a starting point, and optimization for specific cell types and experimental systems is recommended.

Protocol 1: Labeling of Antibodies with TFAX 594, SE

This protocol describes the covalent conjugation of TFAX 594, SE to an antibody.

Materials:

- Antibody to be labeled (in an amine-free buffer)
- TFAX 594, SE
- Anhydrous Dimethylsulfoxide (DMSO)
- 1 M Sodium bicarbonate (NaHCO₃), pH 8.3
- Purification column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS)

Procedure:



Antibody Preparation:

- Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2.5 mg/mL.
- If the antibody is already in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate to adjust the pH.
- Ensure the antibody solution is free of amine-containing substances like Tris or glycine.

Dye Preparation:

- Allow the vial of TFAX 594, SE to warm to room temperature.
- Prepare a 10 mM stock solution of TFAX 594, SE in anhydrous DMSO.

Labeling Reaction:

- Add the TFAX 594, SE stock solution to the antibody solution while gently vortexing. A typical starting molar ratio of dye to protein is 10:1 to 15:1.
- Incubate the reaction for 1 hour at room temperature, protected from light.

• Purification:

- Separate the labeled antibody from the unconjugated dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.
- Collect the fractions containing the fluorescently labeled antibody.

Storage:

 Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a carrier protein like BSA and storing at -20°C.

Protocol 2: Labeling of Live Cells for Flow Cytometry

This protocol outlines the procedure for labeling the surface of live cells for analysis by flow cytometry.



Materials:

- Cells in suspension
- TFAX 594, SE
- Anhydrous Dimethylsulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Complete cell culture medium

Procedure:

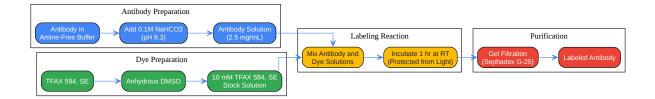
- Cell Preparation:
 - Harvest cells and wash them once with PBS.
 - Resuspend the cells in PBS at a concentration of 1 x 10⁶ cells/mL.
- Staining Solution Preparation:
 - Prepare a stock solution of TFAX 594, SE in DMSO.
 - Dilute the stock solution in PBS to the desired final staining concentration. A starting concentration of 1-5 μM is recommended, but should be optimized.
- Cell Staining:
 - Add the TFAX 594, SE staining solution to the cell suspension.
 - Incubate for 15-30 minutes at 37°C, protected from light.
- Washing:
 - Stop the staining reaction by adding 5 volumes of complete cell culture medium.
 - Centrifuge the cells and wash them twice with PBS to remove any unbound dye.



- · Analysis:
 - Resuspend the cells in an appropriate buffer for flow cytometry analysis.

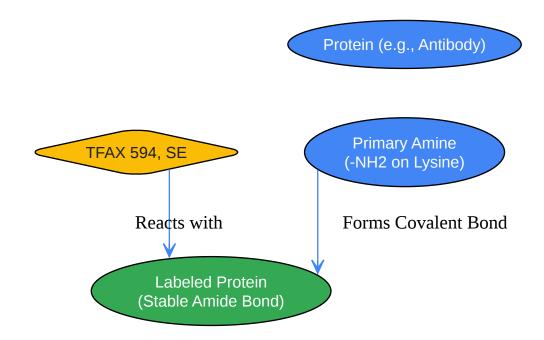
Mandatory Visualizations

To aid in the understanding of the experimental workflows and underlying principles, the following diagrams have been generated using the DOT language.



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Caption: Workflow for labeling an antibody with TFAX 594, SE.





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Caption: Reaction of TFAX 594, SE with a primary amine on a protein.



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References

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